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Introduction

Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease that is
overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of
numerous cancer types. Its limited expression in healthy tissues makes it an attractive target
for diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPIs), such as FAPI-
74, can be labeled with radionuclides for these purposes. Understanding the cellular uptake
and kinetics of FAPI-74 is crucial for the development and optimization of FAP-targeted agents.

These application notes provide detailed protocols for cell culture techniques to study the
uptake of FAPI-74, specifically in its radiolabeled form, [*®F]AIF-FAPI-74. The protocols cover
cell line selection and culture, radiolabeling of FAPI-74, in vitro cell uptake assays, and
competitive binding assays.

Recommended Cell Lines for FAPI-74 Uptake
Studies
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The selection of appropriate cell lines is critical for studying FAP-specific uptake. It is

recommended to use both FAP-positive and FAP-negative cell lines to demonstrate specificity.

Cell Line

Type

FAP Expression

Rationale

HT-1080-huFAP

Human fibrosarcoma

(transduced)

High (human FAP)

Positive control;
widely used for FAP
inhibitor studies.

HEK293-huFAP

Human embryonic

kidney (transduced)

High (human FAP)

Positive control,
allows for high-level

expression of FAP.

Murine lung cancer

Positive control for in

vitro and in vivo

145-huFAP High (human FAP) o )
(transduced) studies in murine
models.[1]
) Model for endogenous
U-87 MG Human glioblastoma Endogenous ]
FAP expression.
Physiologically
) relevant model for
Pancreatic stellate o
PS-1 I Endogenous FAP expression in
cells
pancreatic cancer
stroma.
] ) ) Negative control for
HT-1080 (Wild-Type) Human fibrosarcoma Negative
HT-1080-huFAP.
) Human embryonic ] Negative control for
HEK293 (Wild-Type) ] Negative
kidney HEK293-huFAP.
] ] ] Negative control for
145 (Wild-Type) Murine lung cancer Negative
145-huFAP.[1]
Commonly used FAP-
NIH-3T3 Murine fibroblast Negative negative fibroblast cell
line.
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Quantitative Analysis of [*®F]AIF-FAPI-74 Uptake in
Vitro

The following table summarizes quantitative data from in vitro studies, providing a comparison
of [*8F]AIF-FAPI-74 uptake across different cell lines. This data is essential for validating
experimental systems and comparing results.

Fold Increase

. Uptake Blocking
Cell Line (FAP+ vs. Reference
(%IDIg)* Agent
WTI/Blocked)
145-huFAP > 35 - > 100-fold [1]
145-WT <05 - - [1]
Unlabeled FAPI
145-huFAP <0.5 - [1]
(10 pmol/L)

1 Uptake measured as percent injected dose per gram (%ID/g) after 1-hour incubation at 37°C.
Data are represented as mean + SD.

Experimental Protocols
Protocol 1: Culture of FAP-Positive and FAP-Negative
Cell Lines

Objective: To maintain healthy cultures of FAP-expressing and control cell lines for use in FAPI-
74 uptake assays.

Materials:

o Selected cell lines (e.g., HT-1080-huFAP and HT-1080 wild-type)
e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution
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Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), pH 7.4

Cell culture flasks (T-75)

6-well or 24-well cell culture plates

Humidified incubator (37°C, 5% CO2)

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%
FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell
suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth
medium. Centrifuge at 200 x g for 5 minutes.

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete
growth medium. Transfer the cell suspension to a T-75 flask.

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO:-.

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell
monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until
cells detach.

Neutralization and Resuspension: Add 6-8 mL of complete growth medium to inactivate the
trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Cell Counting and Seeding for Experiments: Count the cells using a hemocytometer or
automated cell counter. Seed the cells into 6-well or 24-well plates at a density of 0.5-1 x 10°
cells per well. Allow cells to adhere and grow for 24-48 hours before conducting uptake
assays.

Protocol 2: Radiolabeling of FAPI-74 with [*8F]AIF
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Obijective: To prepare [8F]AIF-FAPI-74 for use in in vitro cell uptake assays.

Materials:

FAPI-74 precursor (4 mM in DMSO)

[*8F]Fluoride in water

Anion exchange cartridge (e.g., Waters Accel Plus QMA Light)
Sodium acetate (NaOAc) solution (0.5 M, pH 3.9)

Aluminum chloride (AICI3) solution (10 mM in water)

Dimethyl sulfoxide (DMSO)

Solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB Plus Light)
Ethanol

Saline (0.9%)

Phosphate buffer

Sterile filter (0.22 pm)

Heating block or water bath (95°C)

Procedure:

Trapping of [*8F]Fluoride: Load the aqueous [*®F]Fluoride solution onto a pre-conditioned
anion exchange cartridge.[2]

Elution: Elute the trapped [*®F]Fluoride with 0.30 mL of 0.5 M NaOAc (pH 3.9).[2]

Complex Formation: In a reaction vial, incubate the eluted [*®F]Fluoride solution with 6 pL of
10 mM AICIs and 300 pL of DMSO for 5 minutes at room temperature.[2]
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o Labeling Reaction: Add 20 pL of the 4 mM FAPI-74 precursor solution to the reaction vial.
Heat the mixture at 95°C for 15 minutes.[2]

 Purification: After cooling to room temperature, dilute the reaction mixture with 5 mL of water
and pass it through an SPE cartridge.[2]

 Final Product Elution: Elute the purified [*®F]AIF-FAPI-74 from the SPE cartridge with 0.5 mL
of ethanol, followed by 5 mL of 0.9% saline.[2]

» Formulation: Add phosphate buffer to the final product and pass it through a sterile 0.22 pm
filter for sterilization.[2]

e Quality Control: Perform standard quality control tests to determine radiochemical purity and
specific activity.

Protocol 3: In Vitro [*8F]AIF-FAPI-74 Cellular Uptake

Assay

Objective: To quantify the time-dependent uptake of [*8F]AIF-FAPI-74 in FAP-positive and FAP-
negative cells.

Materials:

FAP-positive and FAP-negative cells seeded in 24-well plates

[8F]AIF-FAPI-74

Binding buffer (e.g., DMEM with 1% BSA)

Ice-cold PBS

Cell lysis buffer (e.g., 1 M NaOH)

Gamma counter

Procedure:
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Cell Preparation: One day prior to the experiment, seed cells in 24-well plates at a density of
approximately 200,000 cells per well.

Assay Initiation: On the day of the experiment, wash the cells twice with warm PBS.

Incubation: Add 0.5 mL of binding buffer containing [*8F]AIF-FAPI-74 (e.g., 1 nM) to each
well. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).

Termination of Uptake: At each time point, remove the radioactive medium and wash the
cells twice with ice-cold PBS to stop the uptake.

Cell Lysis: Add 1 mL of cell lysis buffer to each well and incubate for 20 minutes at room
temperature to lyse the cells.

Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.

Data Analysis: Calculate the percentage of the added dose per number of cells (e.g.,
%ID/10° cells). Plot the uptake over time to determine the uptake kinetics.

Protocol 4: Competitive Binding Assay

Objective: To determine the specificity of [*8F]AIF-FAPI-74 binding to FAP and to calculate the
binding affinity (ICso) of unlabeled FAPI-74.

Materials:

FAP-positive cells seeded in 24-well plates

[18F]AIF-FAPI-74

Unlabeled FAPI-74 (or another FAP inhibitor) at various concentrations
Binding buffer

Ice-cold PBS

Cell lysis buffer

Gamma counter
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Procedure:
o Cell Preparation: Seed FAP-positive cells in 24-well plates as described in Protocol 3.

o Assay Setup: Prepare solutions of unlabeled FAPI-74 in binding buffer at a range of
concentrations (e.g., 1071°to 10=5 M).

o Competition: Wash the cells twice with warm PBS. Add 0.5 mL of binding buffer containing a
fixed concentration of [t8F]AIF-FAPI-74 (e.g., 1 nM) and varying concentrations of unlabeled
FAPI-74 to the wells.

» Control for Non-Specific Binding: For determining non-specific binding, add a high
concentration of unlabeled FAPI-74 (e.g., 10 uM) to a set of wells.

 Incubation: Incubate the plate at 37°C for 1 hour (or a predetermined optimal time from the
uptake assay).

o Termination and Lysis: Terminate the assay, wash the cells, and lyse them as described in
Protocol 3.

o Measurement and Analysis: Measure the radioactivity in the cell lysates. Calculate the
percentage of specific binding at each concentration of the unlabeled competitor. Plot the
percentage of specific binding against the logarithm of the competitor concentration to
generate a competition curve and determine the ICso value.

Visualizing Workflows and Pathways
Experimental Workflow for FAPI-74 Uptake Assay
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Caption: Workflow for in vitro FAPI-74 uptake and competition assays.
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FAP-Mediated Signaling Pathways

FAP expression and activity are linked to several signaling pathways that promote tumor
growth and invasion. Key pathways include the PI3K/Akt and Ras/ERK pathways.[3]
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Caption: FAP-associated PI3K/Akt and Ras/ERK signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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